molecular formula C3H9IS B124971 Trimethylsulfonium iodide CAS No. 2181-42-2

Trimethylsulfonium iodide

Cat. No. B124971
CAS RN: 2181-42-2
M. Wt: 204.08 g/mol
InChI Key: VFJYIHQDILEQNR-UHFFFAOYSA-M
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Description

Trimethylsulfonium iodide is a compound that has been studied for its potential applications in various fields, including optoelectronics and organic synthesis. It is known for its air-stable properties and has been characterized in different forms, such as in the structure of trimethylsulfonium lead triiodide perovskite . The compound crystallizes in a monoclinic system and has been reported to closely approximate to 3m symmetry .

Synthesis Analysis

The synthesis of trimethylsulfonium compounds can involve reactions with methyl sulfide and methyl iodide in ether solution, as seen in the preparation of trimethylsulfonium iodide . Additionally, sulfonium ions like tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium have been prepared by reacting trimethylsilane with trityl tetrakis(pentafluorophenyl)borate in the presence of precursor sulfides . The synthesis of these compounds is often characterized by NMR spectroscopy and can involve various phase transitions at different temperatures .

Molecular Structure Analysis

The molecular structure of trimethylsulfonium iodide has been determined through crystallographic studies, revealing a close approximation to 3m symmetry with normal packing distances . The structure of related sulfonium compounds has been studied using theoretical methods such as density functional theory (DFT) and the ASMO SCF method, providing insights into the bonding and interactions within these molecules .

Chemical Reactions Analysis

Trimethylsulfonium iodide participates in various chemical reactions, including the [4+1] cyclization reaction with 2-hydroxylimides to synthesize 3-amino-2,3-dihydrobenzofurans . The reactions of trimethyl(methylthio)- and trialkyl(arylthio)stannanes with alkyl halides have also been studied, leading to the formation of trimethylsulfonium iodide and other products . These reactions are important for understanding the reactivity and potential applications of sulfonium salts in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsulfonium iodide have been extensively studied. For instance, the compound's crystal structure, chemical-shift tensors, and relaxation phenomena have been analyzed using single-crystal NMR spectroscopy . The optoelectronic properties of trimethylsulfonium lead triiodide perovskite, which contains the trimethylsulfonium cation, have been characterized, revealing a semiconductor behavior and a band gap of 3.1 eV . The stability and molecular ordering of related compounds, such as trimethylpropylammonium bis(trifluoromethanesulfonyl)imide, have been observed using high-resolution Rutherford backscattering spectroscopy .

Scientific Research Applications

  • Crystal Structure Analysis :

    • Trimethylsulfonium iodide has been studied for its crystal structure. It crystallizes in a monoclinic system, closely approximating 3m symmetry with normal packing distances, offering insights into its structural characteristics (Zuccaro & Mccullough, 1959).
  • Organic Synthesis and Reactions :

    • It is used in the selective formation of epoxides from aldehydes and ketones, utilizing a solid-liquid transfer process, which is significant in organic synthesis (Borredon, Delmas, & Gaset, 1982).
    • Trimethylsulfonium iodide is also involved in the synthesis of sulfonium and selenonium ions, proving useful in the analysis and optimization of methylsulfonium ion synthesis (Hoffman, 1991).
    • It plays a role in the synthesis of chiral aziridines from N-tert-butyl-sulfinylketimines, facilitating the creation of highly substituted chiral aziridines (Morton, Pearson, Field, & Stockman, 2006).
  • Optoelectronic Applications :

    • A study on trimethylsulfonium lead triiodide perovskite revealed its potential in optoelectronic applications, demonstrating air stability and semiconductor behavior (Kaltzoglou et al., 2017).
  • Chemical Analysis Techniques :

  • Dielectric Friction Studies :

    • Research has applied the Zwanzig theory of dielectric friction to trimethylsulfonium ion, providing insights into the properties of ions in different solvents (El-Hammamy, Daghash, & Kawana, 2019).
  • Catalysis in Chemical Reactions :

    • Its role as a catalyst in acetylene hydrochlorination has been explored, highlighting its potential in industrial applications (Qi, Chen, & Zhang, 2019).
  • Photolithography in Semiconductor Manufacturing :

    • Trimethyl sulfonium hydroxide, a related compound, has been used as a base additive for 193 nm photolithography applications, stabilizing latent images in semiconductor manufacturing (Padmanaban et al., 2000).

Safety And Hazards

Trimethylsulfonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Trimethylsulfonium iodide has been investigated for use in photovoltaic applications . It has been used in the development of moisture-stable perovskite solar cells . The research revealed that trimethylsulfonium lead triiodide (TMSPbI3) exhibited a relatively large optical band gap and high absorption coefficient .

properties

IUPAC Name

trimethylsulfanium;iodide
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InChI

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

VFJYIHQDILEQNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9IS
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Related CAS

676-84-6 (Parent)
Record name Trimethylsulfonium iodide
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DSSTOX Substance ID

DTXSID30883803
Record name Sulfonium, trimethyl-, iodide (1:1)
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Molecular Weight

204.08 g/mol
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Physical Description

Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Trimethylsulfonium iodide
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Product Name

Trimethylsulfonium iodide

CAS RN

2181-42-2
Record name Trimethylsulfonium iodide
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Record name Trimethylsulfonium iodide
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Record name Sulfonium, trimethyl-, iodide (1:1)
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Record name Trimethylsulphonium iodide
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Record name TRIMETHYLSULFONIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsulfonium iodide
Reactant of Route 2
Trimethylsulfonium iodide

Citations

For This Compound
1,250
Citations
EJ Rauckman, GM Rosen… - Organic Preparations and …, 1976 - Taylor & Francis
… 11.79 (57 mmole) of trimethylsulfonium iodide in 100 ml of DMSO was added 1.449 (60 mole) of oil free sodium hydride over 1.5 hr. After the addition was completed, the mixture was …
Number of citations: 5 www.tandfonline.com
K Yamauchi, T Tanabe, M Kinoshita - The Journal of Organic …, 1979 - ACS Publications
… We prepared Me3SOH2 in methanol-water (50:1 v/v) by a reaction of trimethylsulfonium iodide and silver oxide. The reagent solution is strongly basic and stable for months with …
Number of citations: 99 pubs.acs.org
P Haiss, KP Zeller - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
… demonstrated by addition of an equimolar amount of trimethylsulfonium iodide (1·I − ) to a … error, to 9 1 H-atoms per added trimethylsulfonium iodide (1·I − ) (referenced against internal …
Number of citations: 11 pubs.rsc.org
H Deng, L Xiang, Z Yuan, B Lin, Y He, Q Hou… - Organic & …, 2023 - pubs.rsc.org
… Herein, based on this reaction, we verified that trimethylsulfonium iodide ((CH 3 ) 3 SI) could … ) and (CH 3 ) 3 SI (trimethylsulfonium iodide). We found that the reaction yields were …
Number of citations: 2 pubs.rsc.org
Y Pocker, AJ Parker - The Journal of Organic Chemistry, 1966 - ACS Publications
The reactions (1) of the trimethylsulfonium cation with anions X-(X= OEt, CN, I, SON, N3, Cl, F) to form dimethyl sulfide and CHSX in ethanol and methanol at 100 are shown to be Sn2. …
Number of citations: 35 pubs.acs.org
TR Reddy, DS Rao, K Babachary… - European Journal of …, 2016 - Wiley Online Library
… When a combination of PIDA and trimethylsulfonium iodide was used together with other carboxylic acids to generate reactive sulfonium salts of iodine(I) dicarboxylates, the reactions of …
T áWilliam Bentley, RVH Jones, AH Larder… - Journal of the Chemical …, 1998 - pubs.rsc.org
… The kinetics of reactions of benzophenone with trimethylsulfonium iodide in acetonitrile in … transfer catalyst in the reaction of trimethylsulfonium iodide (Me3SI) with solid potassium …
Number of citations: 11 pubs.rsc.org
SA Kavanagh, A Piccinini, EM Fleming… - Organic & biomolecular …, 2008 - pubs.rsc.org
… appropriately substituted N,N′-diarylureas and thioureas are capable of the efficient catalysis of the Corey–Chaykovsky reaction involving the inexpensive trimethylsulfonium iodide at …
Number of citations: 41 pubs.rsc.org
FE RAY, I LEVINE - The Journal of Organic Chemistry, 1937 - ACS Publications
… It melted at 203, the value given in the literature5 for trimethylsulfonium iodide. The water-insoluble material meltedat 160 and proved to be identical with the lower-melting form of sym-…
Number of citations: 21 pubs.acs.org
FE RAY, JL FARMER - The Journal of Organic Chemistry, 1943 - ACS Publications
… paper of this series (1), Ray and Levine proposed a new mechanism for the sulfonium reaction which offered a satisfactory explanation for the formation of trimethylsulfonium iodide …
Number of citations: 12 pubs.acs.org

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